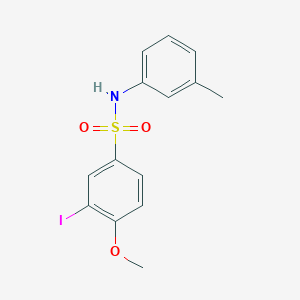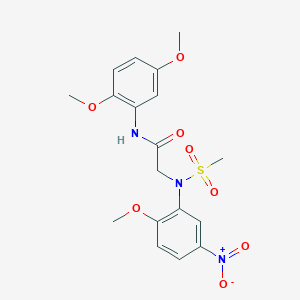![molecular formula C14H12BrClF2N4O4 B3503433 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE](/img/structure/B3503433.png)
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE
Descripción general
Descripción
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as a phenyl ring substituted with chlorodifluoromethoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and nitro substituents. The phenyl ring is then functionalized with chlorodifluoromethoxy and methyl groups. The final step involves coupling the two rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE
- 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE
Uniqueness
The uniqueness of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYLACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorodifluoromethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[4-[chloro(difluoro)methoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClF2N4O4/c1-8-12(15)13(22(24)25)19-21(8)7-11(23)20(2)9-3-5-10(6-4-9)26-14(16,17)18/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGGHSKESPTUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)C2=CC=C(C=C2)OC(F)(F)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClF2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3503354.png)
![ethyl 1-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-phenyl-1H-1,2,3-triazole-5-carboxylate](/img/structure/B3503364.png)

![3,4,5-TRIMETHOXY-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B3503386.png)
![N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3503392.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3503400.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3503410.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3503428.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-1-naphthylbenzamide](/img/structure/B3503438.png)
![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3503446.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3503454.png)
![2-{[2-chloro-6-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]methyl}benzonitrile](/img/structure/B3503458.png)

